molecular formula C23H19ClN6O3 B2768606 N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207035-10-6

N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

货号: B2768606
CAS 编号: 1207035-10-6
分子量: 462.89
InChI 键: GHQVHXNLUBWTRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic acetamide derivative featuring a pyrazolo-triazolo-pyrazinone core substituted with a 4-methoxyphenyl group at position 9 and a 4-chlorobenzyl acetamide moiety at position 2. Its synthesis likely involves multi-step reactions, including cyclocondensation of pyrazole and triazole precursors, followed by functionalization with chloroacetamide intermediates (as seen in structurally related compounds) . Its structural analogs are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory properties .

属性

CAS 编号

1207035-10-6

分子式

C23H19ClN6O3

分子量

462.89

IUPAC 名称

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H19ClN6O3/c1-33-18-8-4-16(5-9-18)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31)

InChI 键

GHQVHXNLUBWTRU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2

溶解度

not available

产品来源

United States

生物活性

N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H19ClN6O3
  • Molecular Weight : 462.89 g/mol
  • IUPAC Name : 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
  • CAS Number : 1207048-18-7

The compound features a triazolo-pyrazin core and various functional groups that may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that derivatives of pyrazolo compounds can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. These studies often utilize assays like MTT to assess cell viability and apoptosis induction mechanisms .

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored through various studies:

  • Compounds with similar structures have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth is typically assessed using standard methods such as disk diffusion or broth microdilution techniques .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its structural components that may interact with inflammatory pathways:

  • Some studies suggest that pyrazolo derivatives can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes.
  • DNA Intercalation : The ability to intercalate into DNA has been noted for related compounds, suggesting a potential mechanism for anticancer activity through interference with DNA replication and transcription.
  • Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant inhibition of MCF-7 cell line proliferation; apoptosis induction confirmed via flow cytometry.
Antimicrobial ScreeningModerate antibacterial activity against Salmonella typhi; effective against Bacillus subtilis.
Anti-inflammatory MechanismStructural analysis suggests potential for modulating inflammatory pathways; further investigation needed.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects against breast and lung cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components are believed to enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

  • Research Findings : A study indicated that pyrazolo derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Applications : This property could lead to the development of new antibiotics or adjunct therapies for resistant bacterial infections.

Central Nervous System (CNS) Effects

The potential CNS effects of this compound are being explored for their implications in treating neurological disorders.

  • Neuroprotective Effects : Some derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis.
  • Behavioral Studies : Animal models have shown improvements in cognitive function and reduced anxiety-like behaviors when treated with similar pyrazolo compounds .

Synthesis and Characterization

The synthesis of this compound involves several steps:

StepReaction TypeKey ReagentsYield
1Condensation4-chlorobenzyl amine + acetic anhydrideModerate
2CyclizationPyrazole derivatives + appropriate catalystsHigh
3PurificationColumn chromatographyVariable

This multi-step synthesis requires careful optimization to achieve high purity and yield.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with other pyrazolo-triazolo-pyrazine and pyrazolo-pyrimidine derivatives. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin - 9-(4-methoxyphenyl)
- 2-(N-(4-chlorobenzyl)acetamide)
Unique triazolo-pyrazinone scaffold with dual aromatic substitutions.
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide Triazolo[4,3-a]pyrazin - 8-(4-chlorobenzylsulfanyl)
- N-(4-methoxybenzyl)acetamide
Sulfur-containing substituent; similar acetamide group but different core.
2-(4-((4-Chlorophenyl)amino)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile Pyrazolo[3,4-d]pyrimidine - 4-(4-chlorophenyl)amino
- 3-acetonitrile
Pyrimidine core with nitrile functionalization; lacks triazole ring.
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide Triazolo[4,3-a]pyrazin - 8-amino group
- Phenolic antioxidant conjugate
Antioxidant-conjugated derivative; amino substitution enhances solubility.

Data Tables

Table 1: Comparative Physicochemical Data

Compound Yield (%) Melting Point (°C) Key Spectral Data
Target Compound Not reported Not reported Expected IR: ~1700 cm⁻¹ (C=O), 1H NMR: δ 7.2–7.4 (aromatic protons)
Compound 75 Not reported IR: 2220 cm⁻¹ (C≡N); 1H NMR: δ 2.3 (CH₃), 7.3–7.5 (Ar-H)
Compound 51 260–263 1H NMR: δ 1.4 (t-Bu), 6.8–7.6 (Ar-H); MS: m/z 450 (M⁺)
Compound (pyrido-pyrazolo-triazine) 62 240–242 IR: 1760 cm⁻¹ (C=O); 1H NMR: δ 2.1–2.9 (4×CH₃)

常见问题

Q. Q1. What are the key steps in synthesizing this compound?

The synthesis involves multi-step organic reactions starting with precursors such as 4-chlorobenzylamine and pyrazolo-triazolo-pyrazine derivatives. Key steps include:

  • Coupling reactions to introduce the acetamide moiety.
  • Cyclization to form the triazolo-pyrazine core under controlled temperatures (e.g., 10–60°C) to avoid side reactions.
  • Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]⁺ calculated: 482.9 g/mol).
  • HPLC : To assess purity (>95%) and monitor reaction progress .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield?

  • Temperature control : Lower temperatures (10–20°C) reduce side reactions during cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI/HOBt) improve efficiency in amide bond formation .

Q. Q4. What strategies mitigate low purity in final products?

  • Stepwise quenching : Neutralizing acidic/basic intermediates before purification.
  • Dual-column chromatography : Sequential silica gel and reverse-phase columns to remove persistent impurities .

Biological Activity and Mechanisms

Q. Q5. What is the hypothesized mechanism of action?

The compound’s triazolo-pyrazine core and 4-methoxyphenyl group may interact with GABA receptors or kinase enzymes , inferred from structural analogs showing anticonvulsant or anti-inflammatory activity .

Q. Q6. How can structure-activity relationships (SAR) be explored?

  • Derivatization : Substitute the 4-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • In-silico docking : Predict binding affinities to targets like PDE4 or 5-HT receptors using software (e.g., AutoDock) .

Data Analysis and Contradictions

Q. Q7. How should researchers address discrepancies between in-vitro and in-vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., microsomal assays).
  • Dose-response recalibration : Adjust dosing regimens in animal models to account for plasma protein binding .

Q. Q8. What methods resolve conflicting results in receptor-binding assays?

  • Orthogonal assays : Validate results using both radioligand displacement (e.g., ³H-GABA) and functional assays (e.g., FLIPR for calcium flux).
  • Negative controls : Include known antagonists (e.g., bicuculline for GABA receptors) to confirm specificity .

Translational Research Challenges

Q. Q9. What barriers exist in translating preclinical findings to clinical trials?

  • Toxicity : Screen for hepatotoxicity via ALT/AST levels in rodent models.
  • Blood-brain barrier (BBB) penetration : Use logP calculations (optimal range: 2–3) and in-vitro BBB models .

Q. Q10. How can metabolite profiling inform safety assessments?

  • LC-MS/MS : Identify major metabolites (e.g., N-demethylation or glucuronidation products).
  • CYP inhibition assays : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。